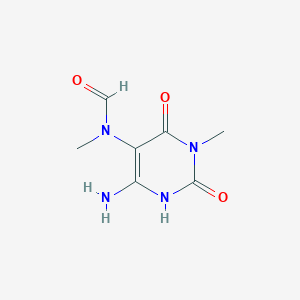

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

説明

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a pyrimidine derivative with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group at the 6th position, a formyl-methyl group at the 5th position, and a methyl group at the 3rd position of the uracil ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil typically involves multi-step organic reactions. One common method includes the formylation of 5-amino-3-methyluracil followed by methylation. The reaction conditions often require the use of formic acid and formaldehyde under controlled temperatures and pH levels to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes the same steps as laboratory synthesis but optimized for higher yields and efficiency. Quality control measures are crucial to ensure the compound meets the required specifications for its intended applications.

化学反応の分析

Types of Reactions

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or formyl-methyl groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted uracil derivatives with various functional groups.

科学的研究の応用

Pharmaceutical Development

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is explored for its potential as a lead compound in drug development. Its structural modifications allow for interactions with biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.

Biochemical Studies

This compound serves as a metabolite of caffeine and is investigated for its role in metabolic pathways. Studies have shown that it can influence enzyme activities and receptor interactions, which are crucial for understanding drug metabolism and pharmacokinetics .

Synthetic Chemistry

As a versatile building block in organic synthesis, this compound is utilized in the creation of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable for synthetic chemists looking to develop new compounds .

Research indicates that this compound exhibits significant biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes.

- Binding Affinity : Interaction studies reveal its potential binding affinity with various biological targets, suggesting its role in modulating physiological responses .

Case Studies and Research Findings

- Metabolic Pathway Analysis : A study highlighted the compound's role as a caffeine metabolite, demonstrating its effects on metabolic pathways and enzyme interactions .

- Therapeutic Potential : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting further exploration into its use as an anticancer agent .

- Synthesis Methodologies : Various synthesis methods have been reported, showcasing the compound's versatility in chemical reactions and its potential as a precursor for novel therapeutic agents .

作用機序

The mechanism of action of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interfere with nucleic acid synthesis by incorporating into the DNA or RNA strands, leading to disrupted cellular processes.

類似化合物との比較

Similar Compounds

- 6-Amino-1-benzyl-5-methylaminouracil

- 6-Amino-1-benzyl-3-methyl-5-(N-formyl-N-methyl)uracil

- 6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil

Uniqueness

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its formyl-methyl group at the 5th position and the methyl group at the 3rd position differentiate it from other similar compounds, potentially leading to distinct reactivity and applications.

生物活性

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₇H₁₀N₄O₃

- Molecular Weight : 198.18 g/mol

- Appearance : White solid

- Solubility : Soluble in DMF, DMSO, and methanol

- Melting Point : >300°C

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that uracil derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific cellular pathways.

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including those involved in RNA modification and methylation processes.

Table 1: Summary of Biological Activities

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- RNA Modification : The compound may influence RNA methylation processes, which are crucial for gene expression regulation.

- Enzyme Interaction : It has been shown to bind selectively to certain enzymes, potentially altering their activity and influencing metabolic pathways.

Case Studies

- Anticancer Research : A study investigated the effects of this compound on human cancer cell lines. Results demonstrated a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy : In vitro tests revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial properties.

Synthesis Overview

Synthesis of this compound typically involves multi-step organic synthesis techniques. The following steps outline a general synthetic route:

- Formation of the Uracil Core : Starting from uracil, the initial step involves the introduction of the amino group at position 6.

- Formylation Reaction : The N-formyl-N-methyl group is introduced through a reaction with formamide under controlled conditions.

- Methylation : The final step involves methylating the appropriate positions to achieve the desired compound structure.

Table 2: Synthesis Steps

| Step | Reaction Type | Conditions |

|---|---|---|

| Formation of Uracil Core | Nucleophilic substitution | Basic conditions |

| Formylation | Formylation | Heat under reflux |

| Methylation | Methylation | Use of methylating agents |

Future Directions

Research on this compound is ongoing, with potential applications in:

- Drug Development : Further exploration into its pharmacological properties could lead to new treatments for infections and cancer.

- Biochemical Studies : Understanding its role in RNA modification may provide insights into gene regulation mechanisms.

特性

IUPAC Name |

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-10(3-12)4-5(8)9-7(14)11(2)6(4)13/h3H,8H2,1-2H3,(H,9,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFROSSUTOOOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(NC1=O)N)N(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399487 | |

| Record name | AB-323/25048036 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55782-76-8 | |

| Record name | AB-323/25048036 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。